

A Comprehensive Guide to the Structural Confirmation of Lactonitrile Derivatives

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Compound of Interest					
Compound Name:	Lactonitrile				
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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is paramount. This guide provides a comparative analysis of key experimental techniques for the characterization of **lactonitrile** and its derivatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the structural elucidation of these valuable chemical entities.

Lactonitrile, a simple cyanohydrin, serves as a versatile building block in organic synthesis. Its derivatives are of significant interest in the development of novel pharmaceuticals and agrochemicals. The confirmation of their molecular structure relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Comparative Analysis of Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for **lactonitrile** and three of its representative derivatives: O-acetyl **lactonitrile**, O-benzoyl **lactonitrile**, and O-p-tolyl **lactonitrile**. This data provides a clear comparison of the changes in spectroscopic signatures upon derivatization of the hydroxyl group.



Compound	Structure	¹ Η NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Mass Spectrometry (m/z)
Lactonitrile	Lactonitrile Structure	1.65 (d, 3H), 4.60 (q, 1H), 2.50 (s, 1H, OH) [1]	22.5 (CH ₃), 55.0 (CH), 120.0 (CN) [1][2]	71 (M+), 70, 54, 44, 43, 29, 27[1] [3][4]
O-acetyl lactonitrile		1.70 (d, 3H), 5.50 (q, 1H), 2.10 (s, 3H)	20.8 (CH ₃), 22.0 (CH ₃ CO), 60.0 (CH), 118.0 (CN), 170.0 (C=O)	113 (M+), 98, 71, 43
O-benzoyl lactonitrile		1.80 (d, 3H), 5.70 (q, 1H), 7.40-8.10 (m, 5H)	22.5 (CH ₃), 61.0 (CH), 117.5 (CN), 128.0- 134.0 (Ar-C), 165.0 (C=O)	175 (M+), 105, 77, 51
O-p-tolyl lactonitrile		1.78 (d, 3H), 5.65 (q, 1H), 2.35 (s, 3H), 7.20-7.90 (m, 4H)	21.0 (Ar-CH ₃), 22.5 (CH ₃), 61.0 (CH), 117.5 (CN), 129.0- 144.0 (Ar-C), 165.5 (C=O)	189 (M+), 119, 91, 65

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the **lactonitrile** derivative being analyzed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:



- Sample Preparation: Dissolve 5-10 mg of the **lactonitrile** derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Calibrate the spectrum using the residual solvent peak as an internal standard (e.g.,
 CHCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
 - Process the data similarly to the ¹H NMR spectrum.
 - Calibrate the spectrum using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).
- 2. Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the lactonitrile derivative (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.



- Gas Chromatography:
 - Injector temperature: 250 °C.
 - o Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
 - Carrier gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry:
 - Ion source temperature: 230 °C.
 - Ionization energy: 70 eV.
 - Mass range: Scan from m/z 40 to 500.
 - Acquire data in full scan mode.
 - Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
- 3. Single-Crystal X-ray Crystallography

Protocol for X-ray Crystallography:

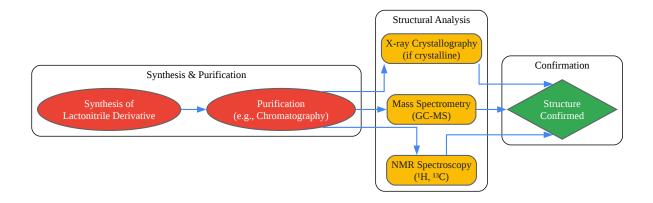
- Crystal Growth: Grow single crystals of the **lactonitrile** derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
- Data Collection:
 - Mount a suitable crystal on a goniometer head.
 - Use a diffractometer equipped with a Mo K α (λ = 0.71073 Å) or Cu K α (λ = 1.54184 Å) X-ray source.



- Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement:
 - Process the diffraction data (integration and scaling).
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow

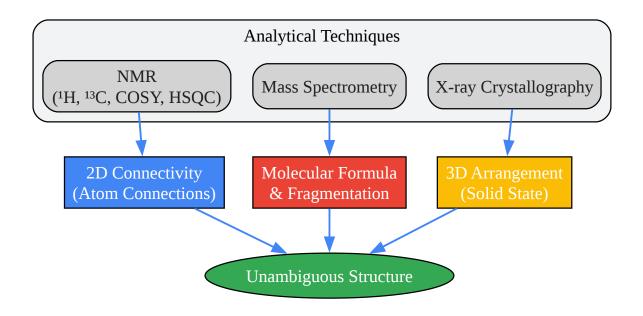
To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflows and the logical relationships between the different analytical techniques.



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Caption: General workflow for the synthesis and structural confirmation of **lactonitrile** derivatives.





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Caption: Logical relationship between analytical techniques and the structural information they provide.

By employing these powerful analytical techniques in a complementary fashion, researchers can confidently determine the precise molecular structure of novel **lactonitrile** derivatives, paving the way for their further investigation and application in various scientific disciplines.

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